1-{[(3-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a methoxyphenyl group, and a pyridazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from related compounds. For example, 1- (4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid is a useful research chemical that can be used as a cabozantinib intermediate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely involve a combination of single, double, and possibly triple bonds, as well as several different types of atoms, including carbon, hydrogen, nitrogen, oxygen, and fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions under which the reactions were carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, it might be a white powdery substance .Properties
IUPAC Name |
1-[2-(3-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-29-16-7-5-14(6-8-16)23-20(28)17-9-10-19(27)25(24-17)12-18(26)22-15-4-2-3-13(21)11-15/h2-11H,12H2,1H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQCEISFVPBRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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